![molecular formula C11H17NO4 B1381204 tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-97-3](/img/structure/B1381204.png)
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of spirocyclic chemistry that has gained momentum over the past several decades. The synthesis of azaspiro compounds has been driven by the need for three-dimensional molecular scaffolds that can provide enhanced drug-like properties compared to traditional planar aromatic systems. The specific methodology for preparing this compound involves sophisticated synthetic approaches that utilize readily available starting materials through conventional chemical transformations.
The synthetic route typically employs a multi-step process beginning with protected azetidine derivatives. The preparation method involves treating starting materials under controlled conditions with specific reagents such as toluene-4-sulfonic acid in acetone at temperatures ranging from 0 to 20 degrees Celsius. This synthetic approach demonstrates yields of approximately 94 percent, indicating the efficiency and reliability of the established methodological framework.
Significance in Chemical Research
This compound holds considerable importance in chemical research due to its potential applications as a building block in medicinal chemistry and organic synthesis. The compound represents a class of molecules that can serve as scaffolds for the creation of compound libraries through parallel synthesis for biological screening. Spirocyclic compounds have become increasingly recognized as innovative tools in drug discovery, offering advantages in terms of potency, selectivity, physicochemistry, and pharmacokinetic properties.
The three-dimensional nature of this compound provides significant advantages over traditional planar molecules. The spirocyclic framework offers restricted conformational flexibility, which can lead to improved binding selectivity and reduced off-target effects in biological systems. This structural rigidity, combined with the presence of multiple heteroatoms, creates opportunities for diverse intermolecular interactions including hydrogen bonding and electrostatic interactions.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₇NO₄ | |
Molecular Weight | 227.26 g/mol | |
Chemical Abstracts Service Number | 1453315-97-3 | |
PubChem Compound Identifier | 99114871 | |
Synthetic Yield | 94% |
Classification within Azaspiro Compounds
Within the broader classification of azaspiro compounds, this compound belongs to a specialized subset that incorporates both nitrogen and oxygen heteroatoms within its spirocyclic framework. Azaspiro compounds are characterized by their spiro-fused ring systems where at least one ring contains a nitrogen atom. This particular compound extends this definition by also incorporating an oxygen atom, creating a mixed heteroatom system.
The diversity-oriented synthesis approach utilized for azaspiro compounds has enabled the creation of various ring size combinations, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. The 2-azaspiro[3.4]octane framework represents a specific architectural arrangement within this family, where the nitrogen atom is positioned at the 2-position of the spirocyclic system.
The classification of this compound also extends to its functional group composition. The presence of the tert-butyl carboxylate protecting group classifies it as a protected amino acid derivative, while the ketone functionality at the 8-position adds to its reactivity profile. The oxetane ring component contributes to the overall rigidity and three-dimensional character of the molecule.
Overview of the 2-azaspiro[3.4]octane Framework
The 2-azaspiro[3.4]octane framework represents a unique bicyclic system consisting of a four-membered azetidine ring fused to a five-membered ring through a shared spiro carbon center. This architectural arrangement creates a rigid, three-dimensional structure that has been specifically designed for applications in chemical space exploration. The basic 2-azaspiro[3.4]octane core structure has a molecular formula of C₇H₁₃N and a molecular weight of 111.18 grams per mole when unsubstituted.
The synthetic accessibility of the 2-azaspiro[3.4]octane framework has been demonstrated through multiple successful synthetic routes. Three distinct approaches have been developed for the construction of this scaffold: one involving annulation of the cyclopentane ring and two approaches involving annulation of the four-membered ring. All three methodological approaches employ readily available starting materials with conventional chemical transformations and require minimal chromatographic purifications to afford the target compound.
Structural Feature | Description | Significance |
---|---|---|
Spiro Carbon | Shared carbon between rings | Provides rigidity and three-dimensional character |
Azetidine Ring | Four-membered nitrogen-containing ring | Contributes to conformational constraint |
Five-membered Ring | Saturated carbon ring | Provides structural foundation |
Heteroatom Positioning | Nitrogen at position 2 | Determines reactivity and binding characteristics |
The framework's utility extends beyond its synthetic accessibility to its functional applications in medicinal chemistry. The constrained nature of the spirocyclic system provides opportunities for the development of compounds with improved pharmacological properties compared to their flexible counterparts. The three-dimensional structure enables precise spatial positioning of functional groups, which can be crucial for achieving specific biological activities and selectivity profiles.
Properties
IUPAC Name |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGWURCDQLPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137967 | |
Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-97-3 | |
Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453315-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1453315-97-3 | |
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Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step synthetic routes starting from azetidine or oxetane derivatives, incorporating functional group transformations, ring-forming cyclizations, and protective group manipulations. The key steps include:
- Formation of the spirocyclic core via intramolecular cyclization.
- Introduction of the oxo functionality at the 8-position.
- Installation of the tert-butyl ester protecting group.
Detailed Stepwise Synthetic Route from Literature
While direct preparation methods for this compound are scarce, closely related synthetic methodologies for spirocyclic analogs provide a foundation. The following is a representative synthesis approach adapted from related patents and research articles:
Step | Reaction Description | Reagents and Conditions | Key Notes |
---|---|---|---|
1. Starting Material Preparation | Use of 1-BOC-3-oxoylidene-azetidine or similar azetidine derivatives as starting materials | Reaction with allyl bromide under zinc powder catalysis or allyl Grignard reagent in tetrahydrofuran/water solvent at 10-20 °C | Forms 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester intermediate |
2. Bromination | Reaction of the allyl intermediate with liquid bromine in dichloromethane at -30 to -10 °C for 2 hours | Introduces dibromopropyl functionality, yielding tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate | Controlled low temperature avoids side reactions |
3. Cyclization | Base-induced cyclization using potassium carbonate in acetonitrile at 82 °C overnight | Forms the spirocyclic tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Intramolecular nucleophilic substitution closes the spiro ring |
4. Oxidation to 8-oxo derivative | Selective oxidation of the hydroxymethyl or spiro ring position to ketone functionality | Various oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane may be employed under mild conditions | Converts hydroxyl to oxo group at the 8-position |
5. Purification | Column chromatography or crystallization to isolate pure this compound | Typical solvents: petroleum ether/ethyl acetate gradients | Ensures high purity for downstream applications |
Representative Reaction Scheme Summary
- Allylation of BOC-protected azetidine to form hydroxy-allyl intermediate.
- Bromination of allyl side chain to dibromo derivative.
- Base-promoted cyclization to form the spirocyclic framework.
- Selective oxidation to introduce the 8-oxo group.
- Isolation and purification of the target tert-butyl ester.
Key Experimental Parameters and Yields
Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
---|---|---|---|---|---|---|
Allylation | Allyl bromide, Zn powder | THF/H2O | 10-20 °C | 2-4 h | 70-85 | Mild conditions, zinc catalysis |
Bromination | Br2 (liquid) | DCM | -30 to -10 °C | 2 h | 75-80 | Controlled low temperature |
Cyclization | K2CO3 | Acetonitrile | 82 °C | Overnight | 65-75 | Efficient ring closure |
Oxidation | PCC or Dess–Martin | DCM or CH2Cl2 | 0-25 °C | 1-3 h | 60-70 | Selective oxidation |
Purification | Silica gel column | Petroleum ether/ethyl acetate | Ambient | - | - | Gradient elution |
Analytical and Characterization Data
- NMR (1H, 13C): Characteristic signals for tert-butyl group, spirocyclic methine/methylene protons, and ketone carbonyl carbon.
- Mass Spectrometry: Molecular ion peak consistent with C12H19NO4 (molecular weight ~243 g/mol).
- IR Spectroscopy: Strong absorption around 1700 cm⁻¹ indicative of ketone carbonyl.
- Melting Point: Typically reported in literature between 120-140 °C depending on purity.
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in the cyclization step offers a mild and efficient route to the spirocyclic core without harsh conditions.
- Low temperature bromination minimizes side reactions such as over-bromination or decomposition.
- Protective groups such as tert-butyl esters provide stability and ease of handling during multi-step synthesis.
- Oxidation conditions require careful control to avoid over-oxidation or ring cleavage.
- The synthetic route is amenable to scale-up due to the use of inexpensive reagents and straightforward purification.
Chemical Reactions Analysis
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Drug Discovery and Development
One of the primary applications of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate lies in its potential as a lead compound in drug discovery. Its spirocyclic structure is known to impart unique biological activities, making it a candidate for developing new pharmaceuticals.
Case Study: Synthesis of Multifunctional Modules
Research has demonstrated that derivatives of azaspiro compounds can serve as multifunctional modules in drug design. For instance, studies have shown that modifications to the azaspiro framework can enhance binding affinity to specific biological targets, leading to the development of potential anticancer agents and antibiotics .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations that can lead to the formation of more complex molecules.
Example Synthesis Pathway
A common synthetic route involves:
- Formation of the spirocyclic structure through cyclization reactions.
- Functionalization at the carboxylate position , allowing for further derivatization to tailor the compound's properties for specific applications.
This synthetic versatility is crucial for creating libraries of compounds that can be screened for biological activity.
Research indicates that azaspiro compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The specific activity of this compound has yet to be fully explored, but preliminary studies suggest it may interact with key enzymes or receptors involved in disease processes.
Potential Mechanisms of Action
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammation or cancer progression.
- Modulation of Receptor Activity : It could act as a modulator for receptors involved in neurotransmission or cellular signaling pathways.
Material Science Applications
Beyond biological applications, this compound may find utility in material science due to its unique structural properties that could be harnessed in polymer chemistry or nanotechnology.
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional structure that can bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0)
- Key Features: Oxo position: 7-oxo (vs. 8-oxo in the target compound). Heteroatom: 5-oxa (oxygen) . Molecular Formula: C₁₁H₁₇NO₄ . Applications: Used as a building block for kinase inhibitors and protease modulators .
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 2166784-06-9)
- Key Features: Oxo position: 8-oxo (matches the target compound). Heteroatom: 5-thia (sulfur) instead of 5-oxa . Molecular Formula: C₁₁H₁₇NO₃S .
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1581683-57-9)
- Key Features: Oxo position: 5-oxo (vs. 8-oxo). Heteroatom: No additional oxygen/sulfur in the fused ring . Molecular Weight: 225.28 g/mol . Synthetic Utility: Intermediate for spirocyclic β-lactam antibiotics .
Data Table: Comparative Analysis
*Calculated based on molecular formula.
Pharmacological Relevance
Biological Activity
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1453315-97-3
Synthesis
The synthesis of tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane has been achieved through various methods, including:
- Annulation Strategies : Multiple synthetic routes have been developed that utilize readily available starting materials and conventional transformations. These methods are characterized by minimal chromatographic purification, making them efficient for laboratory settings .
- Functionalization : The unique spirocyclic scaffold allows for diverse functionalization, which is crucial in drug discovery to enhance biological activity and selectivity.
Pharmacological Properties
Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological activities. Specifically, tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane derivatives have shown promise in several areas:
Case Study 1: Pain Management
A study on azaspiro derivatives demonstrated their efficacy as dual ligands for opioid receptors, which are critical targets in the treatment of pain conditions. The structural modifications introduced by the spirocyclic framework enhanced binding affinity and selectivity towards these receptors, indicating a promising therapeutic avenue for further exploration .
Case Study 2: Drug Discovery Applications
The Carreira Research Group has explored the use of spirocyclic building blocks in drug discovery, emphasizing their ability to create libraries of compounds with unique three-dimensional profiles that can be tuned for various biological activities. This approach highlights the versatility of compounds like tert-butyl 8-oxo derivatives in generating novel drug candidates .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how do yields vary under different conditions?
Methodological Answer: The compound is typically synthesized via spirocyclic ring formation followed by functionalization. A key enzymatic approach involves ketoreductase-mediated stereochemical control. For example, Pfizer’s protocol ( ) uses tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate as a precursor. The substrate is reduced with Codex® ketoreductase KRED-P3-G09 and NADP+ in a pH 7.5 buffer (0.1 M potassium phosphate with 2 mM MgCl₂) at 30°C, achieving >99% enantiomeric excess. Yields reach 78% after silica gel chromatography. Alternative routes may use Suzuki coupling () for late-stage derivatization.
Q. How should researchers characterize this compound to confirm structure and purity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H NMR (400 MHz, CDCl₃) to verify spirocyclic structure. Key signals include δ 4.39–4.33 (m, 1H, axial proton), 3.87 (AB quartet, J = 8.4 Hz, oxazolidine protons), and 1.44 ppm (s, 9H, tert-butyl group) .
- Chromatography: Supercritical fluid chromatography (Chiralpak AD-3 column) confirms enantiopurity .
- Mass Spectrometry: ESI-MS (m/z calc. for C₁₁H₁₇NO₄: 227.26; found: 227.1 [M+H]⁺) .
Advanced Research Questions
Q. How can enantioselective synthesis of this spirocyclic compound be optimized for large-scale applications?
Methodological Answer: The enzymatic reduction method ( ) is scalable but requires optimization of:
- Substrate solubility: Pre-dissolve the ketone precursor in 2-propanol at 50°C to avoid precipitation.
- NADP+ recycling: Add 2-propanol as a co-substrate to regenerate NADPH in situ.
- Reactor design: Use Mettler EasyMax reactors for temperature control (30–33°C) and nitrogen sparging to maintain anaerobic conditions.
Post-reaction, extract with ethyl acetate and purify via silica gel chromatography (heptane/ethyl acetate gradient) .
Q. What role does this compound play in medicinal chemistry, particularly as a building block?
Methodological Answer: The spirocyclic core serves as a rigid scaffold for drug discovery. For example:
- Piperazine-functionalized analogs (): Used in Pfizer’s synthesis of kinase inhibitors. The tert-butyl ester acts as a protecting group during Suzuki coupling with pyridinyl-piperazine intermediates.
- Sulfonamide derivatives (): Chlorosulfonyl-modified analogs are intermediates for protease inhibitors.
Q. How do stability and decomposition profiles impact handling and storage?
Methodological Answer:
- Stability: The compound is stable under inert conditions but hygroscopic. Store at 2–8°C in sealed containers with desiccants .
- Decomposition: Thermal degradation (e.g., >100°C) releases CO and NOₓ . Avoid exposure to strong acids/bases to prevent ester hydrolysis.
- Handling: Use PPE (chemical goggles, nitrile gloves) and work in fume hoods. Spills should be vacuumed and disposed via licensed waste management .
Q. How can conflicting spectroscopic data from different synthetic batches be resolved?
Methodological Answer:
- NMR discrepancies: Ensure consistent deuteration solvent (e.g., CDCl₃ vs. DMSO-d₆ may shift peaks). Use internal standards (e.g., TMS) .
- Chromatographic purity: Compare retention times across HPLC columns (C18 vs. chiral phases).
- Case study: Batch-dependent variations in tert-butyl proton signals (δ 1.44 ppm) may arise from residual solvents; dry samples over Na₂SO₄ before analysis .
Q. What computational methods are suitable for predicting the reactivity of this spirocyclic system?
Methodological Answer:
- DFT calculations: Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis).
- Molecular docking: Predict binding affinity of derivatives to target proteins (e.g., kinases) using AutoDock Vina .
- Solubility prediction: Use Abraham solvation parameters to optimize solvent systems for crystallization .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.